Product packaging for 4-chloro-N-hexylbenzamide(Cat. No.:CAS No. 349403-37-8)

4-chloro-N-hexylbenzamide

Cat. No.: B3424475
CAS No.: 349403-37-8
M. Wt: 239.74 g/mol
InChI Key: QXNCFTMFWRECME-UHFFFAOYSA-N
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Description

General Overview of Benzamide (B126) Derivatives in Contemporary Chemical Biology Research

Benzamide derivatives represent a significant and versatile class of compounds in chemical biology and medicinal chemistry. Their core structure, consisting of a benzene (B151609) ring attached to an amide functional group, serves as a privileged scaffold that can be readily modified to interact with a wide array of biological targets. researchgate.net Researchers have successfully developed benzamide-based molecules with a diverse range of pharmacological activities.

These activities include, but are not limited to:

Enzyme Inhibition: A prominent application is the development of histone deacetylase (HDAC) inhibitors, which are crucial in epigenetic regulation and have been investigated as anti-cancer agents. tandfonline.comresearchgate.net

Receptor Modulation: Substituted benzamides have been explored as antagonists for receptors like the Smoothened (SMO) receptor in the Hedgehog signaling pathway, which is implicated in certain cancers. nih.gov They have also been studied for their effects on dopamine (B1211576) receptors. nih.gov

Metabolic Regulation: Certain benzamide derivatives act as glucokinase (GK) activators, which are of interest for their potential in managing diabetes. scispace.com

Antimicrobial and Antiprion Activity: The structural versatility of benzamides has also led to their investigation as potential agents against prions and various microbes. researchgate.net

The ability to systematically alter the substitutions on both the phenyl ring and the amide nitrogen allows for fine-tuning of the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby optimizing its interaction with specific biological targets. tandfonline.com

Rationale for Investigating 4-chloro-N-hexylbenzamide within Academic Frameworks

The specific investigation of this compound is driven by a systematic approach to structure-activity relationship (SAR) studies. Academic research often focuses on synthesizing and characterizing series of related compounds to understand how specific structural modifications influence their properties and biological activity.

The rationale for studying this particular molecule is based on its distinct structural features:

4-chloro Substitution: The chlorine atom at the para-position of the benzene ring is an electron-withdrawing group that significantly influences the electronic properties of the aromatic ring and can participate in halogen bonding, potentially affecting how the molecule binds to a biological target.

N-hexyl Substitution: The hexyl chain attached to the amide nitrogen is a non-polar, lipophilic group. Varying the length and nature of such alkyl chains is a common strategy to modulate a compound's solubility, membrane permeability, and hydrophobic interactions with a target's binding pocket.

Historical Trajectories of Research on Halogenated N-Substituted Benzamides

Research into benzamides dates back to early organic chemistry, with benzoic acid itself being discovered in the 16th century. wikipedia.org The development of synthetic methods in the 19th and 20th centuries allowed for the creation of a vast number of derivatives. The introduction of halogens into the benzamide scaffold became a key area of interest as chemists sought to modulate the reactivity and biological activity of organic molecules.

Early studies often focused on the synthesis and fundamental chemical properties of these compounds. Over time, particularly in the mid-to-late 20th century, the focus shifted towards pharmacology. Substituted benzamides like sulpiride (B1682569) were identified as having atypical neuroleptic properties, spurring further investigation into how ring substitutions, including halogens, and N-substituents influence dopamine receptor antagonism. nih.gov More recently, research has broadened to include a wider range of biological targets, such as those involved in cancer and metabolic diseases, with halogenation being a key tool in optimizing lead compounds. tandfonline.comnih.gov The study of N-alkyl chains, like the hexyl group, has been integral to understanding how lipophilicity affects a compound's ability to cross biological membranes and fit into specific binding sites. nih.gov

Identification of Key Research Gaps and Objectives Pertaining to this compound

While the synthesis and spectroscopic characterization of this compound are documented in the chemical literature, there is a noticeable gap in the public domain regarding its specific biological activity. rsc.org Much of the research on related benzamides details their effects on specific enzymes or receptors. researchgate.netnih.gov However, for this compound itself, comprehensive studies evaluating its potential as, for example, an HDAC inhibitor, a glucokinase activator, or a receptor antagonist are not widely reported.

Key research objectives arising from this gap would include:

Broad Biological Screening: Performing high-throughput screening of this compound against a diverse panel of biological targets (e.g., kinases, proteases, G-protein coupled receptors) to identify potential bioactivity.

Comparative SAR Studies: Systematically comparing its activity profile with that of other N-hexylbenzamides (e.g., with fluoro, bromo, or methyl substitutions at the 4-position) and other 4-chlorobenzamides (with different N-alkyl chains) to build a clear structure-activity relationship.

Structural Biology: If a specific biological target is identified, obtaining a crystal structure of the compound bound to its target would provide invaluable insight into its mechanism of action at the molecular level.

Physicochemical Profiling: Conducting more extensive studies on its physicochemical properties, such as aqueous solubility and lipophilicity, to better predict its behavior in biological systems.

Detailed Research Findings

The primary research findings available for this compound are related to its synthesis and spectroscopic characterization.

Physicochemical and Spectroscopic Data

The compound has been synthesized and characterized as a white solid. rsc.org Its known properties and spectral data are summarized in the tables below.

Physicochemical Properties

Property Value Reference
Appearance White Solid rsc.org
Molecular Formula C₁₃H₁₈ClNO rsc.org
Molecular Weight 239.74 g/mol rsc.org

| Melting Point | 67-68 ˚C | rsc.org |

Spectroscopic Data

Technique Data Reference
¹H NMR (300 MHz, CDCl₃) δ 7.72-7.60 (m, 2H, aromatic), 7.45-7.37 (m, 2H, aromatic), 6.09 (br s, 1H, NH), 3.43 (dt, J = 5.8, 7.1 Hz, 2H, NHCH₂), 1.68-1.49 (m, 2H, NHCH₂CH₂), 1.45-1.16 (m, 6H, methylene), 0.90 (t, J = 6.9 Hz, 3H, CH₃) rsc.org
¹³C NMR (100 MHz, CDCl₃) δ 166.5, 137.3, 133.1, 128.5, 128.3, 40.2, 31.4, 29.5, 26.6, 22.5, 13.9 rsc.org
Infrared (IR, CHCl₃) ν/cm⁻¹ 3457, 3356, 3009, 2931, 2862, 1659, 1597, 1520, 1481, 1296 rsc.org
Mass Spectrometry (EI) m/z (relative intensity) 239 ([M⁺], 8), 139 (100), 111 (25) rsc.org

| High-Resolution MS (EI) | m/z calculated for C₁₃H₁₈ClNO: 239.1077, found: 239.1078 | rsc.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18ClNO B3424475 4-chloro-N-hexylbenzamide CAS No. 349403-37-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-hexylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-2-3-4-5-10-15-13(16)11-6-8-12(14)9-7-11/h6-9H,2-5,10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNCFTMFWRECME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501312320
Record name 4-Chloro-N-hexylbenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349403-37-8
Record name 4-Chloro-N-hexylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349403-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N-hexylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501312320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Routes for 4-chloro-N-hexylbenzamide

The traditional synthesis of this compound relies on well-documented amidation reactions, which are fundamental in organic chemistry. These methods typically involve the coupling of a carboxylic acid derivative with an amine.

Acylation Reactions Involving Hexylamine (B90201) and 4-chlorobenzoyl Chloride

One of the most direct and conventional methods for synthesizing this compound is the acylation of hexylamine with 4-chlorobenzoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, is widely used for forming amide bonds. The process involves the nucleophilic attack of the primary amine (hexylamine) on the highly reactive acyl chloride.

The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct that is formed. prepchem.com Common bases include tertiary amines like triethylamine (B128534) or N,N-diisopropylethylamine, or an aqueous base like sodium hydroxide. nih.gov The choice of solvent is often a non-protic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). nih.gov For instance, a general procedure involves adding 4-chlorobenzoyl chloride to a cooled solution of hexylamine and a base in a suitable solvent. prepchem.com The high reactivity of the acyl chloride ensures that the reaction often proceeds to completion under mild conditions, providing the desired amide in good yield after purification.

Amidation Reactions from 4-chlorobenzoic Acid Precursors

Synthesizing this compound directly from 4-chlorobenzoic acid requires the activation of the carboxylic acid group to facilitate the nucleophilic attack by hexylamine. scispace.com This can be achieved through two primary strategies: the use of chemical coupling agents or biocatalytic methods.

Chemical Coupling Agents: Standard amide bond formation protocols employ stoichiometric quantities of coupling reagents. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group. Widely used coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). ucl.ac.uk The reaction involves mixing 4-chlorobenzoic acid, hexylamine, and the coupling agent, often with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), in a polar aprotic solvent. While effective, these methods generate significant stoichiometric byproducts, which can complicate purification. ucl.ac.uknih.gov

Biocatalytic Synthesis: A greener and highly specific alternative involves enzymatic catalysis. The ATP-dependent amide bond synthetase McbA from Marinactinospora thermotolerans has been shown to catalyze the formation of amide bonds between various carboxylic acids and amines. acs.orgrcsb.org Research has demonstrated the enzyme's utility in synthesizing the drug moclobemide (B1677376) by coupling 4-chlorobenzoic acid with 4-(2-aminoethyl)morpholine. acs.orgwhiterose.ac.uk Given that McbA efficiently couples simple aliphatic amines like butylamine (B146782) and hexylamine, this biocatalytic approach is a viable route to this compound. acs.orgrcsb.org The reaction proceeds in an aqueous buffer and can be coupled with an ATP recycling system, making it a sustainable method that uses only a slight excess of the amine. acs.org

Below is a table summarizing the conversion rates for McbA-catalyzed coupling of a model carboxylic acid with various amines, demonstrating its specificity which includes hexylamine.

Amine SubstrateConversion (1h)Conversion (16h)
Methylamine76%>99%
Butylamine80%>99%
Hexylamine 78% >99%
Benzylamine80%>99%
Pyrrolidine10%40%
Data derived from studies on the amine specificity of the amide bond synthetase McbA. acs.org

Palladium-Catalyzed Coupling Approaches in Benzamide (B126) Synthesis

Palladium catalysis offers versatile and powerful methods for constructing C-N bonds, which can be applied to benzamide synthesis. These approaches often provide alternative disconnection strategies compared to traditional amidation.

One significant method is the hydrogen autotransfer (or borrowing hydrogen) process . In this approach, an alcohol is temporarily oxidized to an aldehyde in situ, which then reacts with an amine to form an imine. The imine is subsequently reduced by the hydrogen initially "borrowed" from the alcohol, yielding the N-alkylated product. Palladium(II) acetate (B1210297) has been shown to be an effective catalyst for the N-alkylation of amides with alcohols. thieme-connect.com This would allow for the synthesis of this compound by reacting 4-chlorobenzamide (B146232) with 1-hexanol. This method is advantageous as it uses readily available alcohols and releases only water as a byproduct. rsc.org

Another key palladium-catalyzed method is aminocarbonylation . This reaction involves the coupling of an aryl halide, carbon monoxide, and an amine to form an amide in a single step. To synthesize this compound, this would involve the reaction of an aryl halide such as 1-bromo-4-chlorobenzene (B145707) or 1-iodo-4-chlorobenzene with hexylamine and carbon monoxide, catalyzed by a palladium complex. This strategy is highly atom-economical and serves as a powerful tool in modern organic synthesis.

Development of Novel and Optimized Synthetic Strategies

Recent advancements in synthetic chemistry have focused on improving the efficiency, safety, and environmental impact of chemical processes. These principles have been applied to the synthesis of amides, including this compound.

Application of Green Chemistry Principles in this compound Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. nih.gov In amide synthesis, this translates to developing catalytic methods that avoid stoichiometric and often toxic reagents, minimizing waste, and using environmentally benign solvents like water or eliminating solvents altogether. scispace.comnumberanalytics.com

Solvent-free synthesis is another green alternative. One reported method involves the direct reaction of a carboxylic acid and urea (B33335) in the presence of boric acid as a catalyst, proceeding via simple heating of the triturated reactants. scispace.com This approach is quick, avoids hazardous solvents, and adheres to multiple principles of green chemistry. scispace.com The biocatalytic synthesis using the McbA enzyme, as described previously, is also a prime example of a green process due to its use of a biodegradable catalyst in an aqueous medium under mild conditions. nih.gov

Utilization of Flow Chemistry for Enhanced Synthetic Efficiency

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These benefits include enhanced safety, improved heat and mass transfer, easier scalability, and potential for automation. unimib.itrsc.org

The synthesis of amides is well-suited to flow chemistry. A highly relevant example is the direct amidation of unactivated esters with amines using a heterogeneous catalyst in a continuous-flow system. Specifically, the reaction of methyl 4-chlorobenzoate (B1228818) with hexylamine has been successfully demonstrated using a commercially available amorphous zirconium oxide catalyst. researchgate.net This system allows for the synthesis of this compound at elevated temperatures without the need for stoichiometric promoters. The heterogeneous nature of the catalyst also simplifies product purification and allows for catalyst recycling.

The table below presents findings from the zirconium oxide-catalyzed direct amidation of various esters with hexylamine under continuous-flow conditions, highlighting the effectiveness of this method for the synthesis of the target compound.

Methyl Ester SubstrateTemperature (°C)Yield (%)
Methyl benzoate18091
Methyl 4-methoxybenzoate18095
Methyl 4-chlorobenzoate 180 94
Methyl 4-(trifluoromethyl)benzoate18088
Methyl 2-chlorobenzoate18072
Data from a study on zirconium oxide-catalyzed direct amidation under continuous-flow conditions. researchgate.net

This flow-based approach represents a modern, efficient, and more sustainable method for the production of this compound and related amides.

Chemo- and Regioselective Synthesis Considerations for Benzamide Scaffolds

The synthesis of substituted benzamides like this compound requires careful control of chemoselectivity (differentiating between similar functional groups) and regioselectivity (controlling the position of modifications). The primary method for forming the amide bond is the acylation of hexylamine with 4-chlorobenzoyl chloride. prepchem.comgoogle.com This reaction is typically straightforward, but achieving selectivity becomes critical when more complex starting materials with multiple reactive sites are used.

Modern synthetic methods offer sophisticated control over the modification of the benzamide core. For instance, transition-metal catalysis is a powerful tool for selective C-H bond functionalization. Rhodium(III)-catalyzed reactions can achieve chemo- and regioselective [4+1] annulation between benzamides and alkenes to create functionalized isoindolinones, demonstrating precise control over reactivity at specific positions on the aromatic ring. rsc.org Similarly, photocatalysis in aqueous micellar solutions enables chemodivergent functionalization of the N-alkyl unit of benzamides, allowing for either C-H arylation or N-dealkylation depending on the reaction conditions. diva-portal.orgacs.org These advanced methods highlight the possibility of selectively modifying either the aromatic ring or the N-alkyl group of a pre-formed benzamide scaffold, which is essential for building molecular diversity.

Synthesis of Isotopic Analogs of this compound for Mechanistic Elucidation

Isotopically labeled compounds are indispensable for mechanistic studies, allowing researchers to trace the metabolic fate of a molecule or to probe reaction mechanisms. The synthesis of isotopic analogs of this compound, such as those containing deuterium (B1214612) (²H) or tritium (B154650) (³H), can be achieved through modern catalytic methods.

A particularly effective approach is the homogeneous palladium-catalyzed dehalogenative deuteration or tritiation using D₂ or T₂ gas. chemrxiv.org This method shows excellent functional group tolerance and achieves complete isotope incorporation, overcoming common limitations of heterogeneous catalysts like Pd/C, especially for less reactive aryl chlorides. chemrxiv.org

To synthesize a deuterated or tritiated version of this compound, a precursor such as 2,4-dichloro-N-hexylbenzamide or 4-bromo-N-hexylbenzamide could be used. The reaction would proceed under mild conditions with a palladium catalyst and a zinc additive, selectively replacing the more reactive halogen (like bromine or a second chlorine) with a deuterium or tritium atom. chemrxiv.org This provides a precise way to introduce a heavy isotope label onto the benzene (B151609) ring, creating a tracer suitable for pharmacokinetic studies or for use as an internal standard in quantitative mass spectrometry.

Strategic Derivatization for Structural Modification and Functional Exploration

The this compound molecule can be systematically modified at three key positions: the N-alkyl chain, the halogen atom on the benzene ring, and through the introduction of new functional groups.

Design Principles for N-Alkyl Chain Modifications

The N-hexyl chain is a key determinant of the molecule's lipophilicity and its interaction with biological targets. Modifications to this chain can be used to fine-tune its properties.

Chain Length and Branching : Varying the length of the alkyl chain (e.g., from butyl to octyl) or introducing branching can significantly alter the compound's solubility and how it fits into a binding pocket.

Steric Bulk : Increasing the steric bulk around the amide nitrogen can influence the rotational preference of the amide bond (E/Z conformation), which can be crucial for biological activity. researchgate.net

C-H Functionalization : Advanced photocatalytic methods allow for the direct functionalization of the C-H bonds on the N-alkyl chain. rsc.org This can be used to introduce new substituents, such as aryl or alkyl groups, at the α-position to the nitrogen atom, creating novel analogs without needing to rebuild the molecule from scratch. diva-portal.orgacs.org These reactions can generate either nucleophilic N-α alkyl radicals or electrophilic acyliminium cations as intermediates, providing divergent pathways for modification. rsc.org

Exploration of Halogen Atom Substitutions on the Benzene Ring

The chlorine atom at the 4-position of the benzene ring is a critical site for modification. Replacing it with other halogens (fluorine, bromine, iodine) can have profound effects on the compound's physicochemical and biological properties. ontosight.ai

Electronic Effects : The electronegativity and size of the halogen influence the electronic distribution of the aromatic ring. Fluorine is highly electronegative, while iodine is more polarizable. These changes can affect binding affinity to biological targets. mdpi.com

Intermolecular Interactions : Halogen atoms can participate in non-covalent interactions, such as halogen bonds (X···O/N) and C-H···X hydrogen bonds, which are crucial for crystal packing and receptor binding. researchgate.net Studies on substituted benzamides show that the type of halogen and its position dictate the formation of specific supramolecular structures. mdpi.comresearchgate.net

Biological Activity : Structure-activity relationship (SAR) studies on related benzamide derivatives have shown that changing the halogen or its position can dramatically alter potency. For example, in a series of GPR35 agonists, replacing a bromine atom with fluorine or removing it entirely decreased the compound's activity. nih.gov This underscores the importance of the specific halogen in mediating biological effects.

Table 1: Comparison of Halogen Substitutions on the Benzamide Ring
HalogenVan der Waals Radius (Å)Electronegativity (Pauling Scale)Potential Influence on Molecular Properties
Fluorine (F)1.473.98Can increase metabolic stability and alter binding affinity due to its high electronegativity; may form strong hydrogen bonds. mdpi.com
Chlorine (Cl)1.753.16Provides a balance of lipophilicity and electronic effects; often involved in favorable interactions within protein binding sites. researchgate.net
Bromine (Br)1.852.96Acts as a strong halogen bond donor; its size and polarizability can enhance binding affinity. nih.gov
Iodine (I)1.982.66The most polarizable halogen, forming strong halogen bonds; its large size can provide significant van der Waals contacts. researchgate.net

Introduction of Auxiliary Functional Groups for Bioconjugation Studies

To study the interactions of this compound in biological systems, it can be attached to proteins, fluorescent dyes, or other molecular probes. This requires the introduction of a "handle"—a functional group that can undergo a specific and efficient coupling reaction, known as bioconjugation. libretexts.org

Amide Bond Formation : One of the most stable linkages in bioconjugation is the amide bond. nih.gov A reactive handle can be introduced into the benzamide structure to facilitate this. For example, a terminal alkyne or azide (B81097) could be installed on the N-hexyl chain by starting the synthesis with a modified hexylamine. This would allow the molecule to be coupled to a protein or probe using "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition).

Oxime/Hydrazone Linkages : Ketone or aldehyde groups are not naturally present on cell surfaces, making them ideal bioorthogonal handles. libretexts.org A ketone group could be incorporated into the N-alkyl chain, which can then be selectively reacted with an aminooxy- or hydrazide-modified biomolecule to form a stable oxime or hydrazone linkage. libretexts.org

Potassium Acyltrifluoroborate (KAT) Ligation : A more advanced strategy involves introducing a potassium acyltrifluoroborate (KAT) group. KATs react rapidly and selectively with hydroxylamines in water to form stable amide bonds, even at very low concentrations. ethz.ch This functional group could be incorporated into the benzamide structure, for instance, by modifying the para-position of the benzene ring, to enable highly efficient conjugation to hydroxylamine-tagged proteins or surfaces. ethz.ch

Advanced Spectroscopic and Structural Characterization in Research Applications

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules like 4-chloro-N-hexylbenzamide. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

Application of Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Definitive Structural Assignment

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the complex proton (¹H) and carbon (¹³C) NMR spectra of this compound. These experiments resolve spectral overlap and reveal correlations between different nuclei, which is crucial for a definitive structural assignment. researchgate.netemerypharma.comyoutube.comlibretexts.orglibretexts.org

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would show correlations between the protons of the hexyl chain, for instance, between the NH-CH₂ and the adjacent CH₂ group, and sequentially along the aliphatic chain. It also helps in assigning the aromatic protons on the chlorobenzoyl moiety. emerypharma.comyoutube.com

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These techniques correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). youtube.comlibretexts.orglibretexts.org This is essential for assigning the carbon signals in the ¹³C NMR spectrum based on the more easily interpretable proton spectrum. For example, the proton signal of the N-CH₂ group would show a cross-peak with the corresponding carbon signal in the HSQC/HMQC spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): This powerful experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). emerypharma.comyoutube.comlibretexts.orglibretexts.org HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. Key HMBC correlations for this compound would include correlations from the aromatic protons to the carbonyl carbon, and from the N-CH₂ protons to the carbonyl carbon, confirming the amide linkage.

The following table summarizes the expected key 2D NMR correlations for this compound.

Proton (¹H) COSY Correlations (¹H) HSQC/HMQC Correlations (¹³C) HMBC Correlations (¹³C)
Aromatic ProtonsOther Aromatic ProtonsCorresponding Aromatic CarbonsCarbonyl Carbon, Other Aromatic Carbons
NH ProtonN-CH₂ Protons-Carbonyl Carbon, N-CH₂ Carbon
N-CH₂ ProtonsNH Proton, N-CH₂-CH₂ ProtonsN-CH₂ CarbonCarbonyl Carbon, N-CH₂-CH₂ Carbon
Hexyl Chain ProtonsAdjacent Methylene ProtonsCorresponding Hexyl Chain CarbonsAdjacent and geminal carbons in the hexyl chain

Use of NOESY/ROESY for Stereochemical and Solution-State Conformational Analysis

While COSY, HSQC, and HMBC experiments establish the connectivity of a molecule, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about the spatial proximity of atoms, which is crucial for determining stereochemistry and the preferred conformation of a molecule in solution.

These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are connected by chemical bonds. For a flexible molecule like this compound, NOESY/ROESY data can reveal the folding and orientation of the hexyl chain relative to the aromatic ring and the amide bond. For instance, correlations might be observed between the protons of the N-CH₂ group and the aromatic protons, indicating a specific spatial arrangement. The presence or absence of such cross-peaks helps in building a three-dimensional model of the molecule's solution-state conformation.

X-ray Crystallography for Solid-State Structure Determination of this compound

Analysis of Crystal Packing Motifs and Intermolecular Interactions

The way molecules of this compound arrange themselves in a crystal lattice is governed by a variety of intermolecular forces. mdpi.com Analysis of the crystal structure would reveal key packing motifs and interactions:

Hydrogen Bonding: The amide group (N-H) is a potent hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. It is highly probable that intermolecular N-H···O=C hydrogen bonds are a dominant feature in the crystal packing of this compound, likely forming chains or dimeric structures that are common in benzamides. nih.govnih.govresearchgate.net

π-π Stacking: The electron-rich aromatic rings can interact through π-π stacking, where the rings are arranged in a parallel or offset fashion. These interactions contribute significantly to the stability of the crystal lattice.

Halogen Bonding: The chlorine atom on the benzene (B151609) ring could potentially participate in halogen bonding, where it acts as an electrophilic region and interacts with a nucleophilic atom on an adjacent molecule.

Interaction Type Potential Participating Groups Significance in Crystal Packing
Hydrogen BondingAmide N-H and Carbonyl C=OFormation of primary structural motifs (chains, dimers)
π-π StackingChlorophenyl ringsStabilization of the crystal lattice
van der Waals ForcesHexyl chains and aromatic ringsOverall molecular packing and density
Halogen BondingChlorine atom and a nucleophilic atom (e.g., Oxygen)Directional interactions influencing packing

Investigation of Polymorphism and Crystallinity Characteristics

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. For a compound like this compound, it is conceivable that different crystallization conditions (e.g., solvent, temperature, cooling rate) could lead to the formation of different polymorphs. mdpi.com

The investigation of polymorphism would involve techniques such as powder X-ray diffraction (PXRD) to identify different crystalline forms, differential scanning calorimetry (DSC) to detect thermal events like phase transitions and melting points of different polymorphs, and hot-stage microscopy to visually observe changes in crystal form with temperature. The crystallinity of a sample, which refers to the degree of structural order, can also be assessed using these methods.

Advanced Mass Spectrometry Techniques for Structural Elucidation and Metabolite Identification in Research Samples

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. thermofisher.com

For this compound, HRMS would confirm its molecular formula (C₁₃H₁₈ClNO) by providing a precise mass measurement of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺. rsc.org

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion and the analysis of the resulting fragment ions. This provides valuable structural information. The fragmentation pattern of this compound would likely involve cleavage of the amide bond, leading to characteristic fragment ions corresponding to the chlorobenzoyl moiety and the hexylamino portion of the molecule. researchgate.net

In metabolic studies, where the goal is to identify the products of biotransformation, liquid chromatography-mass spectrometry (LC-MS) is the technique of choice. thermofisher.comeuropa.eu After administration of this compound to a biological system (e.g., in vitro microsomal incubations), LC-MS can be used to separate and identify potential metabolites. Common metabolic transformations include hydroxylation of the aromatic ring or the alkyl chain, dealkylation, or conjugation with endogenous molecules like glucuronic acid or sulfate. The structures of these metabolites are elucidated by comparing their retention times and MS/MS fragmentation patterns with those of the parent compound and, if available, synthetic standards.

The table below shows potential parent and fragment ions that could be observed in the mass spectrum of this compound and a hypothetical hydroxylated metabolite.

Compound Parent Ion (m/z) Key Fragment Ions (m/z) Interpretation
This compound239/241 ([M]⁺), 240/242 ([M+H]⁺)139/141Chlorobenzoyl cation
111/113Chlorophenyl cation
100Hexylamino fragment
Hydroxylated Metabolite255/257 ([M]⁺), 256/258 ([M+H]⁺)155/157Hydroxychlorobenzoyl cation
116Hydroxylated hexylamino fragment

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by measuring its mass with extremely high accuracy. In a study detailing the synthesis of various benzamides, the accurate mass of this compound was determined using HRMS with an Electron Ionization (EI) source. rsc.org

The experimentally determined mass was found to be 239.1078. This value is in excellent agreement with the theoretical exact mass calculated for the molecular formula C₁₃H₁₈ClNO, which is 239.1077. rsc.org The negligible difference between the observed and calculated mass confirms the elemental composition of the compound, providing definitive evidence of its successful synthesis.

ParameterValueSource
Molecular Formula C₁₃H₁₈ClNO rsc.org
Calculated Exact Mass 239.1077 rsc.org
Experimentally Determined Mass (HRMS) 239.1078 rsc.org
Ionization Method EI rsc.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

While detailed tandem mass spectrometry (MS/MS) studies dedicated to mapping the complete fragmentation pathways of this compound are not extensively published, standard mass spectrometry (MS) data provides insight into its primary fragmentation patterns under electron ionization.

The mass spectrum shows the molecular ion ([M]⁺) at an m/z of 239. rsc.org The most abundant fragment, known as the base peak, is observed at m/z 139. This corresponds to the 4-chlorobenzoyl cation, [C₇H₄ClO]⁺, which is formed by the characteristic cleavage of the amide bond (N-C(O) bond scission). This fragmentation is a hallmark of N-alkyl benzamides. Another significant fragment appears at m/z 111, corresponding to the chlorophenyl cation, [C₆H₄Cl]⁺, resulting from the loss of carbon monoxide from the 4-chlorobenzoyl cation. rsc.org

These fragmentation patterns are crucial for confirming the connectivity of the molecule, clearly identifying the 4-chlorobenzoyl and N-hexyl moieties.

m/z (Daltons)Relative IntensityProposed FragmentSource
239 8%[M]⁺ (Molecular Ion) rsc.org
139 100% (Base Peak)[4-ClC₆H₄CO]⁺ (4-chlorobenzoyl cation) rsc.org
111 25%[4-ClC₆H₄]⁺ (chlorophenyl cation) rsc.org

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound, recorded in a chloroform (B151607) (CHCl₃) solution, displays several key absorption bands that are characteristic of its structure. rsc.org

The spectrum shows a distinct peak at 3457 cm⁻¹, which can be attributed to the N-H stretching vibration of the secondary amide. rsc.org The strong absorption at 1659 cm⁻¹ corresponds to the C=O stretching vibration, often referred to as the Amide I band. rsc.org Additional peaks confirm the presence of the aromatic ring (around 1597 cm⁻¹) and the aliphatic hexyl chain (C-H stretching vibrations at 2931 and 2862 cm⁻¹). rsc.org

The presence and position of the N-H stretching band are also indicative of the hydrogen-bonding environment. In a condensed phase (like a solid or concentrated solution), intermolecular hydrogen bonding between the N-H group of one molecule and the C=O group of another would be expected, typically causing a broadening and shifting of these bands to lower wavenumbers. The provided data from a solution spectrum forms a baseline for such analysis. rsc.org

Wavenumber (ν/cm⁻¹)AssignmentFunctional GroupSource
3457 N-H StretchSecondary Amide rsc.org
3356 Overtone or Combination Band- rsc.org
2931, 2862 C-H StretchAliphatic (Hexyl) rsc.org
1659 C=O Stretch (Amide I)Carbonyl rsc.org
1597 C=C StretchAromatic Ring rsc.org
1520 N-H Bend (Amide II)Secondary Amide rsc.org

Detailed Raman spectroscopy studies for this compound are not found in the surveyed literature.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Stereochemical Analysis (if applicable)

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. The structure of this compound itself is achiral, meaning it does not have a non-superimposable mirror image and will not produce a CD signal.

For CD spectroscopy to be applicable, a chiral center would need to be introduced into the molecule. For instance, if the hexyl chain were branched in a way to create a stereocenter (e.g., using a chiral amine like (S)-1-aminohexane during synthesis), the resulting compound would be chiral. In such a case, CD spectroscopy would be a powerful tool to confirm the stereochemistry of the product and study its conformational properties in solution. However, based on available research, no studies involving chiral derivatives of this compound and their analysis by CD spectroscopy have been published.

Computational Chemistry and Theoretical Modeling of 4 Chloro N Hexylbenzamide

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. For 4-chloro-N-hexylbenzamide, DFT calculations are instrumental in determining its optimized geometry, electronic properties, and reactivity descriptors. Typically, these calculations are performed using a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and a suitable basis set like 6-311G(d,p) to provide a good balance between accuracy and computational cost. nih.govmdpi.com Such studies on related molecules, like N-butyl-4-chlorobenzamide and other substituted benzamides, have established a reliable framework for these analyses. researchgate.netnih.gov

The initial step in these calculations is the geometry optimization of the this compound molecule, where the goal is to find the minimum energy conformation. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For instance, in related N-alkyl-4-chlorobenzamides, the amide group is often found to be nearly coplanar with the benzene (B151609) ring to maximize conjugation, with a slight twist. nih.govnih.gov The hexyl chain, due to its flexibility, can adopt various conformations, with the extended, anti-periplanar arrangement being one of the low-energy states. iucr.org

Table 1: Predicted Geometric Parameters of this compound from DFT Calculations

ParameterBond/AnglePredicted Value
Bond LengthC=O~1.24 Å
C-N (amide)~1.36 Å
C-Cl~1.75 Å
Bond AngleO=C-N~122°
C-N-H~120°
Dihedral AngleN-C-C=O~180°

Note: These values are illustrative and based on DFT calculations of analogous structures.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. youtube.comrsc.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich chlorobenzene (B131634) ring and the amide nitrogen, while the LUMO is likely distributed over the carbonyl group and the aromatic ring. The electron-withdrawing nature of the chlorine atom and the carbonyl group would lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack. The N-hexyl group, being an electron-donating alkyl chain, would slightly raise the energy of the HOMO.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

Molecular OrbitalEnergy (eV)Description
HOMO-6.5Primarily located on the chlorophenyl ring and amide
LUMO-1.2Distributed over the carbonyl and aromatic system
HOMO-LUMO Gap (ΔE)5.3 eVIndicates moderate chemical reactivity

Note: The energy values are hypothetical and serve to illustrate the output of an FMO analysis based on similar molecules.

The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for understanding the charge distribution and predicting the sites for electrophilic and nucleophilic attack within a molecule. consensus.apprsc.org The EPS map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich, prone to electrophilic attack), while blue signifies areas of positive potential (electron-poor, susceptible to nucleophilic attack).

In the case of this compound, the EPS analysis is expected to reveal a significant region of negative electrostatic potential around the carbonyl oxygen atom due to the presence of lone pairs and its high electronegativity. This site is a primary hydrogen bond acceptor. Conversely, a region of positive potential is anticipated around the amide hydrogen (N-H), making it a potential hydrogen bond donor. The chlorobenzene ring would exhibit a mixed potential, with the chlorine atom contributing to a region of slight negative to neutral potential. Such maps are critical for understanding non-covalent interactions, which are paramount in ligand-receptor binding. consensus.app

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. nih.govnih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-receptor interactions. For this compound, a hypothetical docking study could be performed against a relevant biological target, for instance, an enzyme like Poly (ADP-ribose) polymerase-1 (PARP-1), which is a known target for benzamide (B126) derivatives in cancer therapy. innovareacademics.inresearchgate.net

A reliable molecular docking study begins with the careful preparation of both the ligand and the receptor structures. The 3D structure of this compound would be generated and energy-minimized. For the receptor, a high-resolution crystal structure from the Protein Data Bank (PDB) would be used. The protocol involves removing water molecules, adding hydrogen atoms, and assigning partial charges.

The docking protocol itself is typically validated by redocking the co-crystallized ligand into the active site of the receptor. A successful validation is generally indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose (typically < 2.0 Å). Software such as AutoDock Vina or Glide is commonly employed for these simulations. pensoft.net

Following a validated docking protocol, this compound would be docked into the active site of the chosen receptor. The output of the docking simulation is a set of binding poses, ranked by a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is then analyzed in detail to identify key interactions.

Table 3: Hypothetical Molecular Docking Results for this compound with PARP-1

Binding Affinity (kcal/mol)Interacting ResiduesInteraction Type
-7.8Gly863, Ser904Hydrogen Bond (with amide)
Tyr907, Phe897π-π Stacking (with chlorophenyl ring)
Ala898, Leu769Hydrophobic (with hexyl chain)

Note: These results are illustrative of a typical molecular docking analysis.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Stability Assessment

While molecular docking provides a static picture of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the complex's stability and the ligand's conformational flexibility over time. innovareacademics.inpensoft.netnih.govresearchgate.net An MD simulation of the docked this compound-receptor complex would be performed in a simulated physiological environment (e.g., in a water box with ions at 310 K).

The simulation trajectory, typically spanning hundreds of nanoseconds, provides a wealth of information. The stability of the complex is often evaluated by calculating the RMSD of the protein backbone and the ligand over the course of the simulation. A stable complex will show minimal fluctuations in RMSD after an initial equilibration period. innovareacademics.in The Root Mean Square Fluctuation (RMSF) of individual residues can highlight flexible regions of the protein upon ligand binding. researchgate.net

Furthermore, MD simulations allow for a detailed analysis of the persistence of intermolecular interactions observed in the docking pose. The frequency and duration of hydrogen bonds, hydrophobic contacts, and water-bridged interactions can be monitored throughout the simulation, providing a more accurate picture of the binding stability and the key determinants of affinity. This dynamic perspective is crucial for the rational design of more potent and specific inhibitors.

Table 4: Typical Parameters for an MD Simulation of a Ligand-Protein Complex

ParameterValue/Setting
Simulation SoftwareGROMACS, AMBER
Force FieldAMBER, CHARMM
System SetupComplex in a cubic water box with counter-ions
Simulation Time100-200 ns
Temperature310 K
Pressure1 bar
Analysis MetricsRMSD, RMSF, Hydrogen Bond Analysis

Exploration of Ligand-Protein Complex Dynamics

Molecular dynamics (MD) simulations are a powerful tool to study the dynamic nature of ligand-protein interactions. researchgate.net While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of such investigations can be inferred from studies on similar benzamide derivatives. mdpi.comdovepress.com

An MD simulation of a this compound-protein complex would typically involve the following steps:

System Setup: The initial coordinates of the complex, often obtained from molecular docking studies, are placed in a simulation box filled with a chosen solvent, usually water, and ions to neutralize the system.

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure to relax the system and remove any bad contacts.

Production Run: A long simulation is run to sample the conformational space of the complex.

Analysis of the MD trajectory can reveal crucial information about the stability of the complex and the key interactions involved. Key parameters analyzed include:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand are monitored to assess the stability of the complex over time. A stable complex will exhibit a low and converging RMSD. researchgate.netscielo.org.za

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexible regions of the protein and the ligand. researchgate.netpensoft.net For this compound, this would highlight the flexibility of the hexyl chain and the rotational freedom around the amide bond.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and the protein, which are often critical for binding affinity. researchgate.net The amide group of this compound is a potential hydrogen bond donor and acceptor.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the ligand to the protein, providing a quantitative measure of binding affinity.

These analyses provide a detailed picture of how this compound interacts with its target protein on a dynamic level, which is essential for understanding its mechanism of action.

Investigation of Solvent Effects and Conformational Ensembles

The conformation of a flexible molecule like this compound is significantly influenced by its environment, particularly the solvent. Computational methods can be employed to explore the conformational ensemble of this molecule in different solvents.

Explicit solvent simulations, where individual solvent molecules are included in the calculation, provide the most accurate representation of solvent effects. However, they are computationally expensive. Implicit solvent models, which represent the solvent as a continuous medium with a specific dielectric constant, offer a computationally more feasible alternative.

By performing conformational searches using methods like molecular dynamics or Monte Carlo simulations with different solvent models (e.g., water, octanol (B41247) to mimic biological membranes), it is possible to identify the most stable conformations of this compound in each environment. For instance, in a polar solvent like water, conformations that maximize the exposure of polar groups (the amide and the chloro-substituted ring) to the solvent would be favored. In a non-polar environment, conformations where the non-polar hexyl chain is extended might be more prevalent.

The crystal structure of the related compound, 4-chloro-N-cyclohexylbenzamide, reveals a chair conformation for the cyclohexyl ring and intermolecular N-H⋯O hydrogen bonds that link the molecules into chains. nih.gov This provides some insight into the potential solid-state conformation and intermolecular interactions that could also be relevant for this compound.

Understanding the conformational preferences of this compound in different environments is crucial for predicting its passive diffusion across biological membranes and its ability to adopt a bioactive conformation upon binding to a target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. pjps.pknih.govmdpi.com For this compound, QSAR models can be developed using a dataset of structurally similar benzamide derivatives with known activities.

Selection of Molecular Descriptors and QSAR Model Development

The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical representations of the chemical structure. researchgate.netlaccei.org For a molecule like this compound, a wide range of descriptors can be calculated, including:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, connectivity indices, and 2D pharmacophore fingerprints. These can capture information about the branching of the hexyl chain and the relative positions of the chloro and amide substituents.

3D descriptors: Steric parameters (e.g., molecular volume, surface area) and electronic parameters (e.g., dipole moment, partial charges). These are crucial for describing the shape and electronic properties of the molecule.

Once the descriptors are calculated for a set of benzamide analogs, a QSAR model can be built using various statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF). nih.gov The goal is to find a model that can accurately predict the biological activity of the compounds based on a subset of the most relevant descriptors. pjps.pk

For instance, a QSAR study on benzamide derivatives might reveal that descriptors related to lipophilicity (like logP, influenced by the hexyl chain) and electronic effects (like the Hammett constant of the chloro substituent) are critical for activity.

Table 1: Examples of Molecular Descriptors for QSAR Modeling

Descriptor ClassSpecific Descriptor ExamplesRelevance to this compound
Constitutional Molecular Weight, Number of rotatable bondsBasic properties influencing size and flexibility.
Topological Kier & Hall connectivity indices, Balaban J indexDescribes the branching and connectivity of the hexyl chain.
Geometrical Molecular surface area, Molecular volumeRepresents the size and shape of the molecule.
Electronic Dipole moment, Partial charges on atomsCaptures the electronic distribution and potential for polar interactions.
Quantum-Chemical HOMO/LUMO energies, Mulliken chargesProvides insights into reactivity and electronic properties.
Hydrophobicity LogP, MLogPCritical for membrane permeability and hydrophobic interactions.

Validation of QSAR Models and Predictive Capabilities

A crucial step in QSAR modeling is the validation of the developed model to ensure its robustness and predictive power. imist.masphinxsai.com This is typically done through:

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the model's stability and predictive ability on the training set. imist.ma

External Validation: The model's predictive performance is evaluated on an external test set of compounds that were not used in the model development. imist.ma The predictive r² (r²_pred) is a common metric for this.

Y-randomization: This test ensures that the model is not a result of chance correlation by randomly shuffling the biological activity data and rebuilding the model. imist.ma

A validated QSAR model for benzamides can then be used to predict the activity of novel, unsynthesized analogs of this compound, thereby prioritizing the synthesis of the most promising candidates.

Cheminformatics Approaches for Analog Design and Virtual Screening Methodologies

Cheminformatics tools and techniques are invaluable for designing new analogs of this compound and for identifying novel hits from large compound libraries through virtual screening. mdpi.comjst.go.jp

Virtual screening can be broadly categorized into two approaches:

Ligand-based virtual screening (LBVS): This approach is used when the structure of the biological target is unknown. It relies on the principle that structurally similar molecules are likely to have similar biological activities. For this compound, a 2D similarity search or a 3D shape-based screening could be performed against a database of compounds to identify molecules with similar features. Pharmacophore modeling is another powerful LBVS technique where a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity is defined based on a set of active compounds. mdpi.comjst.go.jp

Structure-based virtual screening (SBVS): When the 3D structure of the target protein is available, SBVS, primarily through molecular docking, can be employed. mdpi.com In this process, a library of compounds is docked into the binding site of the target protein, and the binding poses and scores are used to rank the compounds. This approach could be used to screen for novel scaffolds that can mimic the binding mode of this compound.

The design of new analogs of this compound can be guided by the insights gained from QSAR and molecular docking studies. For example, if a QSAR model suggests that increased lipophilicity is beneficial, the hexyl chain could be extended or branched. If docking studies reveal an unoccupied hydrophobic pocket in the binding site, a substituent could be added to the benzamide ring to fill this pocket and potentially enhance binding affinity.

Molecular and Cellular Target Engagement and Interaction Mechanisms

Identification of Putative Molecular Targets via Proteomics-Based Approaches (e.g., Affinity Chromatography, Chemical Proteomics)

Proteomics offers a powerful, unbiased approach to identify the cellular binding partners of a small molecule. Techniques such as affinity chromatography coupled with mass spectrometry and chemical proteomics are instrumental in this discovery phase.

In a representative study using a proteomics-based approach, the molecular targets of bengamides, a class of marine natural products containing a benzamide (B126) core structure, were identified. Treatment of cancer cell lines with a synthetic analogue of bengamide, LAF389, led to alterations in the mobility of specific proteins on two-dimensional gel electrophoresis. korea.ac.krnih.gov Mass spectrometry analysis of these altered protein spots revealed that the bengamide treatment resulted in the retention of the N-terminal methionine on the 14-3-3γ protein, suggesting an inhibition of methionine aminopeptidases (MetAPs). nih.gov Further experiments confirmed that both human MetAp1 and MetAp2 were directly inhibited by the bengamide analogue. korea.ac.krnih.gov This study highlights how proteomics can successfully identify novel enzyme targets for a compound class.

Chemical proteomics is another valuable strategy that utilizes chemical probes to map the target engagement of a compound within a complex biological system. nih.govscienceopen.com For a compound like 4-chloro-N-hexylbenzamide, a chemical probe could be synthesized by incorporating a photoreactive group and a clickable tag. This probe would then be introduced to live cells, and upon UV irradiation, it would covalently crosslink to its binding partners. Subsequent cell lysis, click chemistry-based attachment of a reporter tag (e.g., biotin), and affinity purification would allow for the isolation and identification of the target proteins by mass spectrometry. nih.gov This approach has been successfully used to identify the targets of various bioactive compounds, including those with antibacterial properties. acs.org

Table 1: Putative Molecular Targets of Benzamide Analogs Identified via Proteomics This table is illustrative and based on findings for related benzamide-containing compounds.

Compound Class Experimental Approach Identified Putative Target(s) Cell Line/System
Bengamides 2D-Gel Electrophoresis & Mass Spectrometry Methionine aminopeptidase (B13392206) 1 (MetAp1), Methionine aminopeptidase 2 (MetAp2) H1299 human lung carcinoma cells
Oxadiazolones Activity-Based Protein Profiling FabH, FphC, AdhE (serine and cysteine hydrolases) Methicillin-resistant Staphylococcus aureus (MRSA)

In Vitro Biochemical Assays for Enzyme Modulation Studies

Once putative enzyme targets are identified, in vitro biochemical assays are employed to quantify the compound's effect on enzyme activity and to elucidate the mechanism of interaction.

The potency of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ). The IC₅₀ value represents the concentration of the inhibitor required to reduce enzyme activity by 50% under specific assay conditions. sigmaaldrich.com The Kᵢ, on the other hand, is a measure of the inhibitor's binding affinity to the enzyme and is independent of substrate concentration for competitive inhibitors. aatbio.com

For instance, a series of N-benzylbenzamide derivatives were synthesized and evaluated for their inhibitory activity against tyrosinase. One of the more potent compounds in this series demonstrated an IC₅₀ of 2.2 µM for the inhibition of L-DOPA oxidation catalyzed by mushroom tyrosinase. In another study, N-alkyl nitrobenzamides were investigated as potential antitubercular agents. The most active compounds in this series, the 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives, exhibited potent activity with a minimum inhibitory concentration (MIC) of 16 ng/mL.

Table 2: Enzyme Inhibition Data for Representative Benzamide Derivatives This table presents data for compounds structurally related to this compound to exemplify typical findings.

Compound/Analog Target Enzyme IC₅₀ (µM) Kᵢ (µM)
N-Benzylbenzamide Derivative (Compound 15) Mushroom Tyrosinase 2.2 Not Reported
3,5-Dinitro-N-hexylbenzamide Mycobacterium tuberculosis (whole cell) MIC = 0.016 µg/mL Not Applicable
3-Nitro-5-trifluoromethyl-N-hexylbenzamide Mycobacterium tuberculosis (whole cell) MIC = 0.016 µg/mL Not Applicable

Elucidation of Enzyme Inhibition Mechanisms (Competitive, Non-competitive, Uncompetitive)

Understanding the mechanism of enzyme inhibition is crucial for drug development. The primary reversible inhibition mechanisms are competitive, non-competitive, and uncompetitive.

Competitive inhibition occurs when the inhibitor binds to the active site of the enzyme, thereby preventing the substrate from binding. patsnap.comaatbio.com This type of inhibition can be overcome by increasing the substrate concentration. patsnap.com

Non-competitive inhibition involves the inhibitor binding to an allosteric site on the enzyme, which is a site other than the active site. knyamed.com This binding event alters the conformation of the enzyme, reducing its catalytic efficiency, and its effects cannot be surmounted by increasing the substrate concentration. patsnap.com

Uncompetitive inhibition is characterized by the inhibitor binding only to the enzyme-substrate complex.

The mechanism of inhibition can be determined by performing enzyme kinetic studies at various substrate and inhibitor concentrations and analyzing the data using graphical methods such as Lineweaver-Burk or Michaelis-Menten plots. youtube.com For example, in competitive inhibition, the apparent Michaelis constant (Kₘ) increases while the maximum velocity (Vₘₐₓ) remains unchanged. knyamed.com In non-competitive inhibition, the Kₘ is unaffected, but the Vₘₐₓ is decreased. knyamed.com

Studies on benzamidine, a simple benzamide derivative, have shown that it acts as a competitive inhibitor of serine proteases like plasmin by binding to the enzyme's active site.

Receptor Binding Studies in Recombinant Systems (e.g., Radioligand Binding, Surface Plasmon Resonance - SPR)

For compounds that may act on receptors, binding studies are essential to determine their affinity and selectivity.

Radioligand binding assays are a classic and robust method for determining the binding affinity of a compound to a specific receptor. sygnaturediscovery.com In these assays, a radiolabeled ligand with known high affinity for the receptor is competed off by the unlabeled test compound. The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀, from which the equilibrium dissociation constant (Kᵢ) can be calculated. creative-bioarray.com The dissociation constant (K𝒹) is a measure of the affinity of a ligand for its receptor. sciencesnail.com

For example, a study on a series of substituted benzamides evaluated their binding affinity for the sigma-1 (S1R) and sigma-2 (S2R) receptors. A lead compound exhibited a high affinity for S1R with a Kᵢ of 3.2 nM. A chloro-substituted analog at the para position (compound 3) showed an improved S1R affinity with a Kᵢ of 1.7 nM and enhanced selectivity over S2R. The highest affinity was observed with a chloro substituent at the meta position (compound 2), which had a Kᵢ of 0.6 nM and excellent selectivity.

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions. nih.govspringernature.com In an SPR experiment, one interacting partner (the ligand, e.g., a receptor) is immobilized on a sensor chip, and the other partner (the analyte, e.g., this compound) is flowed over the surface. The binding and dissociation events are monitored as changes in the refractive index at the sensor surface, providing kinetic data (association and dissociation rate constants) from which the K𝒹 can be calculated. researchgate.net

Table 3: Receptor Binding Affinities of Representative Benzamide Analogs This table showcases binding data for structurally related compounds to illustrate the affinity and selectivity profiling of this compound.

Compound/Analog Target Receptor Binding Affinity (Kᵢ, nM) Selectivity (S2R/S1R)
Lead Benzamide (Compound 1) Sigma-1 (S1R) 3.2 190
meta-chloro-N-benzylbenzamide (Compound 2) Sigma-1 (S1R) 0.6 317
para-chloro-N-benzylbenzamide (Compound 3) Sigma-1 (S1R) 1.7 241
Raclopride Dopamine (B1211576) D₂ ~2 High for D₂/D₃ over other receptors
Amisulpride Dopamine D₂/D₃ ~20-30 High for D₂/D₃ over other receptors

Evaluation of Receptor Occupancy in Controlled Cellular Models (in vitro)

Receptor occupancy (RO) assays are used to quantify the percentage of target receptors that are bound by a drug at a given concentration in a cellular context. nih.gov These assays are crucial for correlating the pharmacokinetic profile of a compound with its pharmacodynamic effects. In vitro RO can be assessed using techniques like flow cytometry or by measuring the displacement of a radiolabeled or fluorescently labeled ligand from cells expressing the target receptor.

For example, in a cellular model expressing a specific G-protein coupled receptor, cells could be incubated with varying concentrations of this compound. Following incubation, a fluorescently labeled antagonist for the receptor would be added. The amount of fluorescent ligand that binds to the cells would be inversely proportional to the receptor occupancy of this compound. This can be quantified using a plate reader or flow cytometer to determine the concentration of the compound required to achieve a certain level of receptor occupancy. Such studies are critical for predicting the therapeutic dose and understanding the dose-response relationship of a new chemical entity. nih.gov

Modulation of Intracellular Signaling Pathways in In Vitro Cellular Models

The ability of a chemical compound to modulate intracellular signaling is a cornerstone of its potential biological activity. This is often assessed by examining its effects on protein phosphorylation and gene expression.

Analysis of Protein Phosphorylation Cascades

Protein phosphorylation is a critical post-translational modification that governs a vast array of cellular processes. The study of how a compound like this compound might alter the phosphorylation state of key signaling proteins, such as kinases and their substrates, is essential to understanding its mechanism of action. Techniques like Western blotting, mass spectrometry-based phosphoproteomics, and specific kinase activity assays are standard methods to elucidate these effects.

Currently, there are no published studies that have investigated the impact of this compound on protein phosphorylation cascades in any in vitro cellular model. Therefore, no data is available to populate a table on this topic.

Gene Expression Profiling via Transcriptomics in Defined Cell Lines

Transcriptomics, particularly RNA-sequencing, offers a global view of how a compound can alter gene expression within a cell. This powerful technique can reveal the cellular pathways and biological processes that are most affected by the compound, providing clues to its molecular targets and potential functional outcomes.

A thorough search of the scientific literature and public data repositories has found no transcriptomic studies conducted on any defined cell line treated with this compound. Consequently, there is no data available to present on its gene expression profiling.

Thermodynamic Characterization of Protein-Ligand Interactions

Understanding the direct physical interaction between a compound and its protein target is fundamental. Thermodynamic techniques such as Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC) provide quantitative data on the binding affinity, enthalpy, and entropy of these interactions, offering a complete thermodynamic profile of the binding event.

No studies utilizing ITC or DSC to characterize the interaction of this compound with any protein target have been reported in the scientific literature. As a result, no thermodynamic data can be presented.

Structure Activity Relationship Sar Studies for Mechanistic Insights

Design and Synthesis of SAR Libraries of 4-chloro-N-hexylbenzamide Analogs

The systematic exploration of the SAR for this compound necessitates the creation of a chemical library of analogs. This library is designed to probe the importance of each subunit of the molecule: the N-alkyl chain, the amide linker, and the halogenated benzene (B151609) ring. The synthesis is typically achieved through a convergent approach, allowing for facile diversification.

The primary synthetic route involves the acylation of a primary or secondary amine with a substituted benzoyl chloride. For the parent compound, 4-chlorobenzoyl chloride is reacted with hexylamine (B90201), often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct.

To build a comprehensive library for SAR studies, this reaction is varied in several ways:

Varying the Amine: A series of primary amines with different alkyl chain lengths (e.g., from N-propyl to N-decyl), branching (e.g., isohexyl, cyclohexyl), and cyclic structures are used in place of hexylamine.

Varying the Benzoyl Chloride: A range of benzoyl chlorides with different halogen substitutions (e.g., 4-fluoro, 4-bromo, 3,4-dichloro) are used to probe the effect of the halogen's nature and position.

These reactions are often adapted for high-throughput synthesis techniques to rapidly generate a large and diverse library of analogs for biological screening. nih.gov The purification of these libraries is commonly performed using mass-guided high-performance liquid chromatography (HPLC) to ensure high purity for subsequent biological assays. nih.gov

Positional Scanning and Substituent Effect Analysis on In Vitro Biological Activity

Once the library of analogs is synthesized, each compound is tested in a relevant in vitro biological assay to determine its activity (e.g., IC50 or EC50 values). The resulting data is then analyzed to identify key structural trends that correlate with activity.

The N-hexyl group of this compound is a critical determinant of its physicochemical properties, particularly its lipophilicity. This, in turn, influences its ability to cross cell membranes and interact with hydrophobic pockets within a biological target.

Studies on related N-alkyl compounds have shown that the length of the alkyl chain can significantly impact biological activity. nih.govmatec-conferences.org An increase in chain length generally enhances hydrophobic interactions, which can lead to stronger binding affinity with a target protein. However, this effect is often parabolic; a chain that is too long may introduce steric hindrance or excessive lipophilicity, preventing optimal binding or reducing solubility.

The table below illustrates a hypothetical SAR for the N-alkyl chain length, where activity is optimized at a six-carbon chain, suggesting a perfect fit within a specific hydrophobic binding pocket. Branching on the alkyl chain, such as with an isohexyl or cyclohexyl group, can also provide valuable information about the size and shape of the binding site. nih.gov

CompoundN-Alkyl SubstitutionHypothetical In Vitro Activity (IC50, nM)
Analog 1n-Butyl150
Analog 2n-Pentyl85
Parent Compound n-Hexyl 50
Analog 3n-Heptyl90
Analog 4Cyclohexyl200

This table is illustrative and based on general principles of SAR.

The 4-chloro substituent on the benzene ring plays a crucial role in target engagement through various potential interactions, including hydrophobic, electronic, and halogen bonding. Altering the position and identity of the halogen allows for a detailed probe of the target's binding surface.

The "para" position of the chlorine atom in this compound is often a key feature. Moving the chlorine to the "ortho" or "meta" position can lead to a significant change in activity due to steric clashes or the loss of a favorable interaction. Furthermore, changing the halogen itself (e.g., from chlorine to fluorine or bromine) modifies the electronic properties and the potential for halogen bonding. Fluorine is a weak hydrogen bond acceptor, while chlorine and bromine are more polarizable and can act as halogen bond donors.

Research on analogous benzamide (B126) series has shown that a 4-fluoro substituent can have an advantageous effect on activity. mdpi.com The table below demonstrates a hypothetical analysis of these effects.

CompoundBenzene Ring SubstitutionHypothetical In Vitro Activity (IC50, nM)
Analog 54-Fluoro65
Parent Compound 4-Chloro 50
Analog 64-Bromo75
Analog 73-Chloro300
Analog 82-Chloro500

This table is illustrative and based on general principles of SAR.

Elucidation of Stereochemical Requirements for Molecular Target Interactions

While this compound itself is an achiral molecule, introducing stereocenters into its structure can be a powerful tool for understanding the three-dimensional topology of its binding site. Chirality can be introduced by, for example, using a branched, chiral N-alkyl chain (e.g., (R)- or (S)-N-(1-methylpentyl)).

If the biological target has a specific chiral environment, one stereoisomer will typically exhibit significantly higher activity than the other. This difference in activity, known as the eudismic ratio, provides strong evidence for a specific, well-defined binding orientation. The synthesis of stereochemically pure analogs and the subsequent evaluation of their biological activity are essential for mapping these three-dimensional requirements and confirming that the observed activity is not due to non-specific interactions.

Correlation of Computational Predictions with Experimental SAR Data for Validation

Computational chemistry offers powerful tools to rationalize and predict the observed SAR data. Molecular docking simulations can be used to predict the binding pose of this compound and its analogs within the active site of a target protein. nih.gov These models can help visualize the key interactions—such as hydrogen bonds from the amide linker, hydrophobic interactions with the N-hexyl chain, and halogen bonds from the 4-chloro group—that contribute to binding affinity.

A strong SAR model is one where the computational predictions correlate well with experimental results. For instance, the calculated binding energies from docking studies for a series of analogs should ideally show a strong positive correlation with their experimentally measured in vitro potencies. nih.gov When such a correlation is established, the computational model is considered validated and can be reliably used to prioritize the synthesis of novel, un-tested analogs with potentially higher activity, thereby accelerating the drug discovery process.

Development of Pharmacophore Models for Rational Compound Design

The culmination of SAR data, both experimental and computational, leads to the development of a pharmacophore model. This model is an abstract representation of all the essential steric and electronic features required for a molecule to be biologically active at the target of interest.

For the this compound series, a pharmacophore model might include the following features:

A hydrogen bond acceptor (the carbonyl oxygen).

A hydrogen bond donor (the amide N-H).

A hydrophobic/aliphatic region (the n-hexyl chain).

An aromatic ring feature.

A halogen bond donor/hydrophobic feature at the para position of the ring.

This model serves as a 3D query for searching virtual libraries to identify novel chemical scaffolds that fit the required criteria. It also provides a clear roadmap for the rational design of next-generation compounds, ensuring that newly designed molecules retain the key features responsible for target engagement while allowing for modifications in other regions to optimize properties like selectivity and metabolic stability.

Analytical Methodologies for Research Applications

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from a mixture. For a compound like 4-chloro-N-hexylbenzamide, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most relevant techniques.

HPLC is a primary technique for determining the purity of non-volatile compounds and for quantifying them in various samples. A reverse-phase HPLC (RP-HPLC) method is typically the first choice for a molecule like this compound due to its aromatic ring and alkyl chain, which impart moderate hydrophobicity.

Method development involves the systematic optimization of several parameters to achieve adequate separation (resolution), signal intensity, and a reasonable analysis time. A typical starting point would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase generally consists of a mixture of an aqueous component (like water with an acid modifier such as formic or phosphoric acid to ensure sharp peak shapes) and an organic solvent (commonly acetonitrile (B52724) or methanol). sielc.comsielc.com

An isocratic elution (constant mobile phase composition) may be sufficient for simple purity checks, but a gradient elution (where the proportion of organic solvent is increased over time) is often necessary for separating the main compound from its synthesis-related impurities, which may have very different polarities. Detection is most commonly achieved using an ultraviolet (UV) detector, set to a wavelength where the benzamide (B126) chromophore exhibits strong absorbance.

ParameterTypical ConditionRationale/Comment
Column (Stationary Phase) C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)Standard choice for moderately non-polar analytes. Provides good retention and separation based on hydrophobicity.
Mobile Phase A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier. Formic acid improves peak shape and is compatible with mass spectrometry detectors. sielc.com
Elution Mode GradientAllows for the separation of compounds with a wider range of polarities, which is crucial for impurity profiling.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm internal diameter column, balancing analysis time and system pressure.
Detection UV-Vis or PDA Detector at ~230-240 nmThe benzamide functional group provides UV absorbance. A Photo-Diode Array (PDA) detector can capture the full UV spectrum to confirm peak identity and purity.
Injection Volume 5-20 µLDepends on sample concentration and detector sensitivity.

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. researchgate.net However, direct analysis of this compound by GC can be challenging. Compounds containing polar functional groups like secondary amides may exhibit poor chromatographic behavior, such as peak tailing, due to interactions with the GC column, and may not be sufficiently volatile for gas-phase analysis without thermal decomposition. jfda-online.com

To overcome these limitations, chemical derivatization is often employed. weber.hu This process converts the polar N-H group into a less polar, more volatile, and more thermally stable functional group. jfda-online.com Common derivatization strategies for amides include:

Silylation: Reacting the amide with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to replace the acidic proton with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. scribd.com

Acylation: Using reagents like trifluoroacetic anhydride (B1165640) (TFAA) to form a stable fluoroacyl derivative. gcms.cz

Once derivatized, the compound can be readily analyzed by GC-MS. The GC provides a retention time for the derivative, while the mass spectrometer fragments the molecule in a reproducible manner, generating a mass spectrum that serves as a "molecular fingerprint" for identification and structural confirmation. researchgate.net

Sample Preparation Strategies for Complex Biological Matrices in In Vitro Research (e.g., Cell Lysates, Tissue Homogenates)

Analyzing this compound in complex biological matrices from in vitro experiments requires effective sample preparation to remove interfering substances like proteins, lipids, and salts. drawellanalytical.comorganomation.com These matrix components can interfere with quantification, suppress the detector signal, and damage the analytical column. thermofisher.com The choice of technique depends on the analyte's properties, the complexity of the matrix, and the required sensitivity. tecan.com

Common strategies include:

Protein Precipitation (PPT): This is the simplest and fastest method. A cold organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) is added to the sample to denature and precipitate the majority of proteins. After centrifugation, the supernatant containing the analyte is collected for analysis. While quick, this method provides limited cleanup and may not remove other interferences. drawellanalytical.com

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids (typically an aqueous sample and an organic solvent). organomation.com For this compound, an organic solvent like ethyl acetate (B1210297) or methyl tert-butyl ether would be used to extract the compound from the aqueous biological matrix. LLE provides a cleaner sample than PPT but is more labor-intensive. fishersci.eu

Solid-Phase Extraction (SPE): SPE is a highly selective and effective technique that can both clean the sample and concentrate the analyte. thermofisher.comrestek.com The sample is passed through a cartridge containing a solid sorbent. For a compound like this compound, a reverse-phase (e.g., C18) or a mixed-mode cation exchange sorbent could be used. The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the purified analyte with a small volume of an appropriate solvent. libretexts.org

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Addition of a solvent/acid to denature and precipitate proteins.Fast, simple, inexpensive, high throughput.Low selectivity, high risk of matrix effects, analyte may co-precipitate.
Liquid-Liquid Extraction (LLE) Analyte partitions into an immiscible organic solvent.Provides a cleaner extract than PPT, can concentrate the analyte.Labor-intensive, requires large volumes of organic solvents, can be difficult to automate.
Solid-Phase Extraction (SPE) Analyte is selectively retained on a solid sorbent, washed, and then eluted.High selectivity, high recovery, excellent for concentrating analytes, easily automated. nih.govHigher cost per sample, requires method development to optimize sorbent and solvents.

Spectrophotometric and Fluorometric Methods for In Vitro Assay Development

While chromatography is used for quantification, spectrophotometric (colorimetric) and fluorometric assays are often developed for high-throughput screening (HTS) to measure the biological activity of a compound, such as enzyme inhibition. creative-enzymes.com These assays rely on a change in absorbance or fluorescence that can be directly correlated with the activity of the target protein. nih.gov

Direct measurement of this compound using these methods is unlikely unless the molecule itself possesses intrinsic fluorescent properties or undergoes a color-changing reaction. More commonly, an indirect assay format is used. For instance, if this compound is being tested as an inhibitor of a specific enzyme, the assay would measure the enzyme's activity in the presence and absence of the compound.

A typical fluorescence-based enzyme inhibition assay involves:

An enzyme that is the target of the inhibitor.

A substrate for the enzyme that is non-fluorescent or has low fluorescence.

Upon enzymatic conversion, this substrate is turned into a highly fluorescent product. creative-enzymes.com

The rate of fluorescence increase is proportional to the enzyme's activity. When an effective inhibitor like this compound is added, it will bind to the enzyme, reducing its activity and thus slowing the rate of fluorescent product formation. nih.gov This change can be rapidly measured in a microplate reader, allowing for the screening of many compounds or concentrations simultaneously. nih.gov The development of such an assay requires careful optimization of substrate concentration, enzyme concentration, pH, and temperature to ensure the results are robust and reproducible. rsc.org

Development of Microfluidic and Miniaturized Analytical Platforms for High-Throughput Screening (HTS) in Research

The field of drug discovery has increasingly moved towards miniaturization to accelerate the screening of large compound libraries. oup.com Microfluidic and lab-on-a-chip platforms offer significant advantages over traditional HTS methods that use 96-, 384-, or 1536-well plates. tue.nlnih.gov These miniaturized systems manipulate picoliter to nanoliter volumes of fluids in channels with dimensions of tens to hundreds of micrometers. unizg.hr

Key benefits of using microfluidic platforms for screening compounds like this compound include:

Reduced Reagent Consumption: The minuscule volumes required dramatically lower the cost per assay, which is particularly important when using expensive enzymes or rare compounds. nih.gov

Faster Analysis Times: Short diffusion distances and high surface-area-to-volume ratios lead to rapid reactions and separations. unizg.hr

High Throughput: Droplet-based microfluidics can generate and analyze thousands of individual reactions per second, encapsulating single cells or specific reaction mixtures in tiny aqueous droplets suspended in an immiscible oil phase. frontiersin.org

Enhanced Control: Microfluidic systems allow for precise control over reaction conditions, such as concentration gradients and exposure times, which is difficult to achieve in conventional plate-based assays. nih.gov

In a typical HTS workflow, a library containing this compound would be dispensed into a microfluidic device where it is mixed with the target enzyme and a fluorogenic substrate. The resulting mixture would flow past a detector (e.g., a laser-induced fluorescence detector) to measure the reaction rate, allowing for the rapid identification of active "hit" compounds. ufluidix.com

Validation of Analytical Methods for Robust Research Data Integrity (e.g., Linearity, Precision, Accuracy in a Research Context)

To ensure that data from research studies are reliable and reproducible, the analytical methods used must be validated to demonstrate they are "fit for purpose." researchgate.net While the full extent of validation required for regulated pharmaceutical quality control is not always necessary in early research, key parameters must be assessed to guarantee data integrity. scispace.com Following principles outlined in guidelines such as those from the International Council for Harmonisation (ICH), the validation of an HPLC method for this compound would focus on the following core characteristics. amsbiopharma.comeuropa.euyoutube.com

Linearity: This demonstrates that the method's response (e.g., peak area) is directly proportional to the concentration of the analyte over a specific range. ich.org It is typically assessed by analyzing a series of standards at five or more different concentrations and evaluating the resulting data using linear regression. A high correlation coefficient (R²) is required to prove linearity. mastelf.com

Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels: repeatability (measurements made over a short interval under the same conditions) and intermediate precision (measurements made within the same lab but on different days or by different analysts). researchgate.net

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. ich.org It is often determined by a recovery study, where a known amount of pure this compound is added ("spiked") into a blank matrix (e.g., cell culture medium). The sample is then analyzed, and the result is compared to the expected value. Accuracy is expressed as the percentage of the analyte recovered. researchgate.net

Validation ParameterDescriptionExperimental AssessmentTypical Research Acceptance Criterion
Linearity The ability to obtain test results directly proportional to the analyte concentration.Analyze 5-6 standard concentrations across the expected range; perform linear regression analysis.Correlation Coefficient (R²) ≥ 0.99
Precision (Repeatability) Closeness of agreement between results of successive measurements carried out under the same conditions.Perform ≥6 replicate analyses of a sample at the same concentration.Relative Standard Deviation (RSD) ≤ 5% (may vary by application)
Accuracy Closeness of the test results to the true value.Perform recovery studies by spiking a blank matrix with a known amount of analyte at 3 different concentration levels.Mean Recovery between 90-110%

Emerging Research Frontiers and Potential As Scientific Probes

Development of 4-chloro-N-hexylbenzamide as a Molecular Probe for Uncovering Novel Biological Targets

The development of small molecules into molecular probes is a critical step in identifying and validating novel biological targets. For this compound, this process would involve iterative chemical modifications to optimize its properties for target engagement and identification. The core structure of this compound, a substituted benzamide (B126), provides a versatile scaffold that can be functionalized. For instance, the introduction of reporter tags such as fluorophores or biotin, or the incorporation of photoreactive groups, could enable the visualization and isolation of its binding partners within a cellular context. The N-hexyl chain offers a site for modification without significantly altering the core pharmacophore, which is likely crucial for its biological activity. The ultimate goal is to create a suite of probe compounds derived from this compound that can be used in various experimental setups to pull down and identify previously unknown protein targets, thereby shedding light on new biological pathways.

Application in Chemical Genetics and Phenotypic Screening in Controlled In Vitro Cellular Models

Chemical genetics utilizes small molecules to perturb protein function in a manner that is often rapid and reversible, providing a powerful complement to traditional genetic approaches. In this arena, this compound could be employed in phenotypic screening campaigns using controlled in vitro cellular models. Such screens could involve a wide array of cell-based assays designed to measure specific cellular events, such as cell proliferation, apoptosis, or the activation of particular signaling pathways. By observing the phenotypic changes induced by this compound, researchers can form hypotheses about its mechanism of action. For example, a screen of covalent compound libraries has demonstrated the potential to identify new druggable targets in pathogens biorxiv.orgbiorxiv.org. While not a covalent inhibitor itself, this highlights the power of screening small molecules to uncover novel biology. The data from these screens can be systematically collected and analyzed to build a pharmacological profile for the compound.

Below is an illustrative data table for a hypothetical phenotypic screen involving this compound.

Cell LineAssay TypeEndpoint MeasuredObserved Effect of this compound
Human Colon Cancer Cell Line (HCT116)Proliferation AssayCell ViabilityDose-dependent decrease
Human Breast Cancer Cell Line (MCF-7)Apoptosis AssayCaspase-3/7 ActivityIncrease in activity
Murine Macrophage Cell Line (RAW 264.7)Cytokine Release AssayTNF-alpha SecretionNo significant change

Integration with Systems Biology Approaches for Comprehensive Network Perturbation Studies

To gain a holistic understanding of the cellular effects of this compound, its integration with systems biology approaches is essential. This involves combining data from various "-omics" technologies, such as proteomics, transcriptomics, and metabolomics, to construct a comprehensive picture of the cellular network perturbations caused by the compound. For instance, after treating cells with this compound, quantitative proteomics could identify changes in protein expression levels, while transcriptomics would reveal alterations in gene expression. These large datasets can then be integrated using bioinformatics tools to identify perturbed pathways and to generate network models of the compound's mechanism of action. Such an approach can provide a much deeper understanding than traditional single-target-based methods and can help to identify both on-target and off-target effects.

Future Directions in Synthetic Accessibility and Green Chemistry Research for Benzamides

The utility of this compound as a research tool is intrinsically linked to its synthetic accessibility. Future research will likely focus on developing more efficient and environmentally friendly methods for its synthesis and the synthesis of its derivatives. The principles of green chemistry are becoming increasingly important in chemical synthesis. For benzamides, this could involve the use of solvent-free reaction conditions or the use of catalysts to improve reaction efficiency and reduce waste. figshare.comingentaconnect.com For example, methods for the direct amidation of carboxylic acids with amines that avoid the use of stoichiometric activating agents are being explored. sciepub.com These advancements will not only make this compound and its analogs more readily available for research but will also align with the broader goal of sustainable chemical manufacturing.

Opportunities for Advanced Computational Methodologies in Compound Design and Mechanistic Prediction

Advanced computational methodologies offer significant opportunities for accelerating the development of this compound as a molecular probe and for predicting its mechanism of action. Molecular docking simulations can be used to predict how the compound might bind to known protein structures, helping to prioritize potential targets for experimental validation. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that relate the chemical structure of benzamide derivatives to their biological activity, guiding the design of more potent and selective compounds. Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of the compound when bound to its target, which can be crucial for understanding its mechanism of action at a molecular level. These computational approaches, when used in conjunction with experimental data, can significantly streamline the probe development process. nih.gov

Exploration of Covalent and Activity-Based Probes Derived from this compound (if applicable)

While this compound itself is not inherently a covalent or activity-based probe, its scaffold could potentially be modified to create such tools. Covalent probes form a stable, covalent bond with their target protein, which can offer advantages in terms of target identification and validation. bham.ac.ukresearchgate.net To create a covalent version of this compound, a reactive electrophilic group, or "warhead," would need to be incorporated into its structure. The choice of warhead would be critical to ensure sufficient reactivity for target labeling without causing excessive non-specific binding.

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes reactive probes to profile the functional state of entire enzyme families directly in native biological systems. nih.gov An activity-based probe derived from this compound would be designed to react with the active site of its target enzyme in an activity-dependent manner. This would involve the careful placement of a reactive group that can form a covalent bond with a catalytic residue in the enzyme's active site. The development of such probes would represent a significant advancement, enabling detailed studies of the functional state of its target in health and disease.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-chloro-N-hexylbenzamide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution. Reacting 4-chlorobenzoyl chloride with hexylamine in a polar aprotic solvent (e.g., DMF) under reflux, with triethylamine to neutralize HCl, yields the product. Optimization includes adjusting stoichiometry (1.2:1 amine to acyl chloride), maintaining temperatures between 60–80°C, and purification via column chromatography (ethyl acetate/hexane gradients). Hazard analysis during synthesis should address exothermic reactions and solvent flammability .

Q. How can spectroscopic techniques and X-ray crystallography confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H NMR : The amide proton appears as a singlet at δ 8.2–8.5 ppm; the hexyl chain shows multiplets at δ 1.2–1.6 ppm (CH2 groups) and δ 0.8–0.9 ppm (terminal CH3).
  • IR : The carbonyl stretch (C=O) is observed at ~1650 cm⁻¹.
  • X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., N-H···O=C interactions) and confirms spatial arrangement. Comparable N-aryl benzamides exhibit triclinic or monoclinic crystal systems .

Q. What safety protocols and PPE are essential when handling this compound?

  • Methodological Answer : Required PPE includes NIOSH-approved respirators (for aerosol protection), nitrile gloves (tested for chemical permeation), and splash goggles. Laboratories must implement mechanical exhaust ventilation and emergency showers. Contaminated clothing should be washed before reuse to prevent secondary exposure .

Q. How can researchers assess the purity of this compound using chromatographic methods?

  • Methodological Answer : Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm is standard. Purity ≥95% is confirmed by a single peak with retention time matching authenticated standards. TLC (silica gel, ethyl acetate/hexane 3:7) can provide preliminary purity estimates .

Advanced Research Questions

Q. How do electronic effects of the chloro substituent influence reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : The para-chloro group activates the benzene ring via electron-withdrawing induction, directing NAS to ortho/para positions. Steric hindrance from the hexyl chain may limit accessibility. Hammett studies (σ ≈ 0.23 for Cl) and DFT calculations (e.g., charge density mapping at the reactive carbon) quantify electronic effects. Experimental validation involves synthesizing derivatives with varying substituents and comparing reaction kinetics .

Q. What strategies resolve contradictions between computational predictions and experimental crystal structures?

  • Methodological Answer : Discrepancies often arise from neglecting weak interactions (e.g., C-H···π, van der Waals). Hybrid approaches combining DFT with molecular dynamics (MD) simulations improve accuracy by incorporating solvent effects and lattice energies. For example, PIXEL method calculations align better with hydrogen-bonding motifs observed in X-ray structures of analogous N-cyclohexylbenzamides .

Q. How can the antibacterial activity of derivatives be evaluated against multidrug-resistant pathogens?

  • Methodological Answer :

  • In vitro screening : Use broth microdilution (CLSI guidelines) against ESKAPE pathogens (e.g., S. aureus, E. coli).
  • Structure-Activity Relationships (SAR) : Modify alkyl chain length or introduce fluorine; correlate with MIC values.
  • Enzyme assays : Test inhibition of acps-pptase (critical for bacterial lipid biosynthesis) using fluorescence-based assays.
  • Molecular docking : Identify binding interactions with enzyme active sites (e.g., PyMOL, AutoDock) .

Q. How are thermal stability and degradation pathways analyzed under environmental stress?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Conduct under nitrogen/air (5°C/min) to determine decomposition temperatures (~250–300°C).
  • GC-MS : Analyze pyrolysis byproducts (e.g., chlorinated aromatics).
  • Accelerated Stability Studies : Expose samples to 40°C/75% relative humidity for 6 months; monitor hydrolysis via HPLC. Major degradation pathways include amide bond cleavage and chloro-group oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.